molecular formula C17H16BrN5O2S B2551546 (4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705767-84-5

(4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2551546
CAS RN: 1705767-84-5
M. Wt: 434.31
InChI Key: UAUBGYSBXPVIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16BrN5O2S and its molecular weight is 434.31. The purity is usually 95%.
BenchChem offers high-quality (4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacological Potential

Research on related compounds demonstrates their potential in interacting with specific receptors, such as the CB1 cannabinoid receptor, which plays a crucial role in understanding the mechanism of action for potential therapeutic agents. For instance, studies on cannabinoids and their analogs reveal insights into their binding and activity at receptor sites, offering a basis for designing receptor-specific drugs with minimized side effects (J. Shim et al., 2002).

Anticancer and Antimicrobial Applications

Synthesis and evaluation of novel heterocyclic compounds for their anticancer and antimicrobial activities are a significant area of research. For example, studies have shown that certain pyrazoline derivatives exhibit promising anticancer and antimicrobial properties, which could be leveraged in developing new therapeutic agents (Kanubhai D. Katariya et al., 2021).

Structural Analysis and Material Science

Research into the structural properties of heterocyclic compounds, including their synthesis and characterization, contributes to a broader understanding of their chemical behavior and potential applications in material science. Investigations into the molecular structure, bonding, and interaction patterns of such compounds can inform the development of materials with specific characteristics or functionalities (S. Benaka Prasad et al., 2018).

properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2S/c18-12-7-14(26-10-12)17(24)23-5-1-2-11(9-23)6-15-21-16(22-25-15)13-8-19-3-4-20-13/h3-4,7-8,10-11H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUBGYSBXPVIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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